

An In-depth Technical Guide to N-Isopropylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Isopropylbenzylamine**

Cat. No.: **B094796**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, synthesis, analysis, and safety considerations for **N-Isopropylbenzylamine** hydrochloride. The information is intended to support research, development, and forensic applications involving this compound.

Introduction

N-Isopropylbenzylamine is a secondary amine and a structural isomer of methamphetamine, sharing the same molecular formula ($C_{10}H_{15}N$) but with a different arrangement of atoms.^[1] While it is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds, it has also been identified by law enforcement as a cutting agent or mimic for illicit methamphetamine.^{[2][3][4]} Its physical properties can be very similar to methamphetamine, making it a challenge to distinguish without proper analytical methods.^[5] The hydrochloride salt is a common form of this compound, appearing as a crystalline solid.^{[3][6]} This document details the known physicochemical, spectroscopic, and toxicological properties of **N-Isopropylbenzylamine** hydrochloride.

Physicochemical Properties

The fundamental physical and chemical characteristics of **N-Isopropylbenzylamine** and its hydrochloride salt are summarized below.

Property	Value	Source(s)
Formal Name	N-(1-methylethyl)- benzenemethanamine, monohydrochloride	[3][4]
CAS Number	18354-85-3	[3][7]
Molecular Formula	C ₁₀ H ₁₅ N • HCl	[3][7]
Formula Weight	185.7 g/mol	[3][7]
Appearance	Crystalline solid	[3][6]
Melting Point (°C)	~120	[1]
Boiling Point (°C)	200 (free base)	[6][8]
Density (g/mL)	0.892 at 25 °C (free base)	[6][8]
pKa	9.77 ± 0.19 (Predicted)	[8]

Solubility:

Solvent	Solubility (mg/mL)	Source(s)
DMSO	30	[3][4]
Ethanol	30	[3][4]
DMF	15	[3][4]
PBS (pH 7.2)	10	[3][4]
Chloroform	Slightly soluble	[8]
Ethyl Acetate	Slightly soluble	[8]
Methanol	Slightly soluble	[8]

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification of **N-Isopropylbenzylamine** hydrochloride.

3.1. Mass Spectrometry (GC/MS)

The electron ionization (EI) mass spectrum of the free base (**N-Isopropylbenzylamine**) is characterized by several key fragments. The molecular ion peak is observed at m/z 149.[\[9\]](#)[\[10\]](#) The most abundant fragment is typically the tropylium ion at m/z 91, formed by the cleavage of the C-N bond and rearrangement.[\[1\]](#)[\[11\]](#) Another significant fragment is observed at m/z 134. [\[9\]](#) In ESI-MS/MS, the precursor ion $[M+H]^+$ is at m/z 150, which fragments to produce product ions at m/z 91 and 58.[\[11\]](#)

3.2. Infrared (IR) Spectroscopy

The FTIR/ATR spectrum provides information about the functional groups present in the molecule. Key absorptions for **N-Isopropylbenzylamine** hydrochloride are expected for the N-H stretching of the secondary ammonium salt, C-H stretching from the aromatic and alkyl groups, and C=C stretching from the benzene ring. A characteristic C-N stretch is observed around 1100 cm^{-1} .[\[1\]](#)[\[12\]](#)

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[\[12\]](#)

- ^1H NMR (Proton NMR): The ^1H NMR spectrum of **N-Isopropylbenzylamine** hydrochloride in D_2O shows distinct signals corresponding to the different types of protons in the molecule. [\[12\]](#)
 - Aromatic protons of the benzyl group typically appear as a multiplet in the range of 7.10-7.50 ppm.[\[13\]](#)
 - The methylene protons (- CH_2 -) of the benzyl group appear around 3.77 ppm.[\[13\]](#)
 - The methine proton (- CH -) of the isopropyl group appears as a multiplet around 2.84 ppm. [\[13\]](#)

- The methyl protons (-CH₃) of the isopropyl group appear as a doublet around 1.09 ppm. [\[13\]](#)
- ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. The approximate chemical shifts are:
 - Aromatic carbons: ~127-140 ppm.
 - Benzyl methylene carbon (-CH₂-): ~50-55 ppm.
 - Isopropyl methine carbon (-CH-): ~48-52 ppm.
 - Isopropyl methyl carbons (-CH₃): ~22-24 ppm.

Experimental Protocols

4.1. Synthesis of **N**-Isopropylbenzylamine

Several synthetic routes are available for the preparation of **N**-Isopropylbenzylamine.

Method 1: Reductive Amination of Benzaldehyde and Isopropylamine

This is a common and efficient method for synthesizing secondary amines.[\[14\]](#)[\[15\]](#)

- Protocol:
 - A solution of benzaldehyde (1 mmol) in trifluoroethanol (TFE, 2 mL) is stirred at 35-40 °C. [\[16\]](#)
 - Isopropylamine (1 mmol) is added to the solution, and the mixture is stirred vigorously for 5 minutes to form the imine intermediate.[\[15\]](#)[\[16\]](#)
 - Sodium borohydride (NaBH₄, 1.2 mmol) is added in portions to reduce the imine.[\[15\]](#)[\[16\]](#)
 - The reaction progress is monitored by Thin Layer Chromatography (TLC).[\[16\]](#)
 - Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude product.[\[16\]](#)

- The crude product can be purified by distillation or column chromatography.[16][17]

Method 2: Direct Amination of Benzyl Chloride

This method involves the reaction of benzyl chloride with isopropylamine.

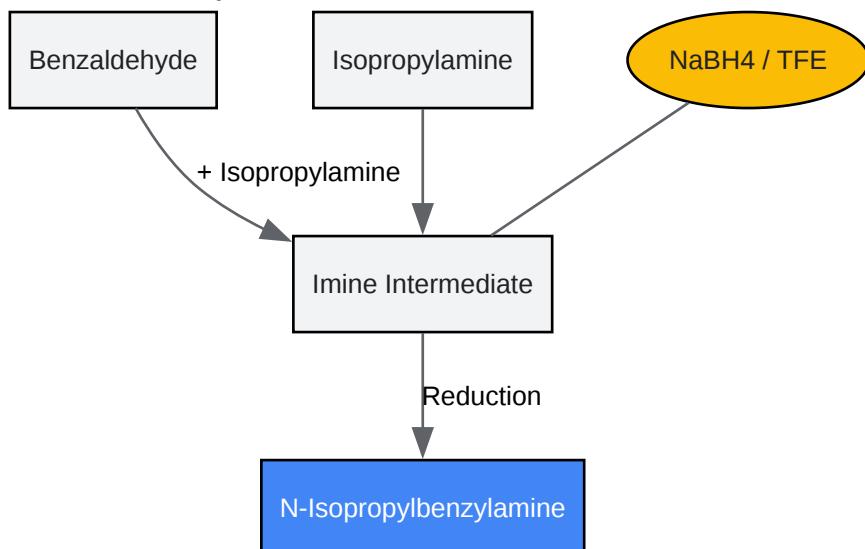
- Protocol:

- Isopropylamine (71g), a copper-based catalyst such as copper oxide (0.6g), and methanol (120g) are placed in a reaction vessel.[14]
- Benzyl chloride (60g) is added while stirring.[14]
- The reaction is maintained at 30°C until the benzyl chloride is consumed.[14]
- The solution is cooled to 0°C, and the catalyst and any organic salts are removed by filtration.[14]
- Methanol is recovered under reduced pressure to yield the crude **N-Isopropylbenzylamine**.[14]
- The crude product is then purified by vacuum distillation.[14]

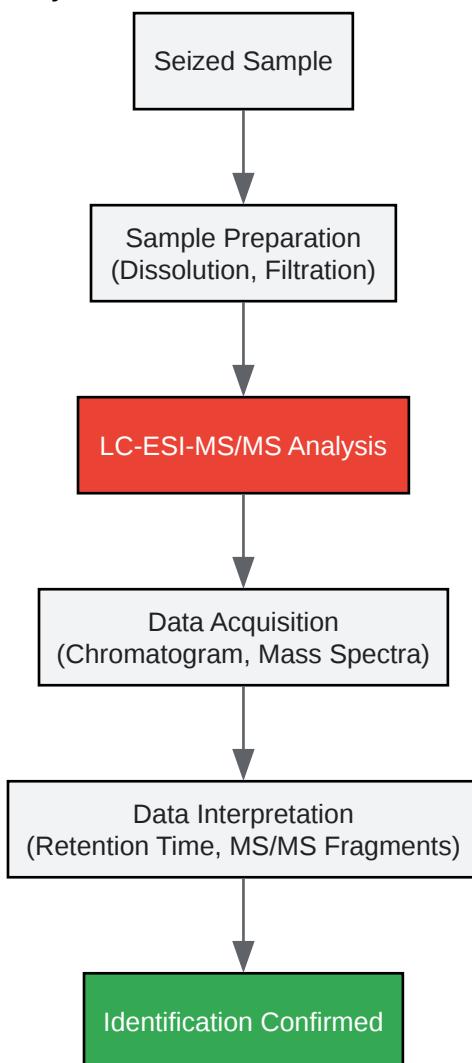
4.2. Formation of the Hydrochloride Salt

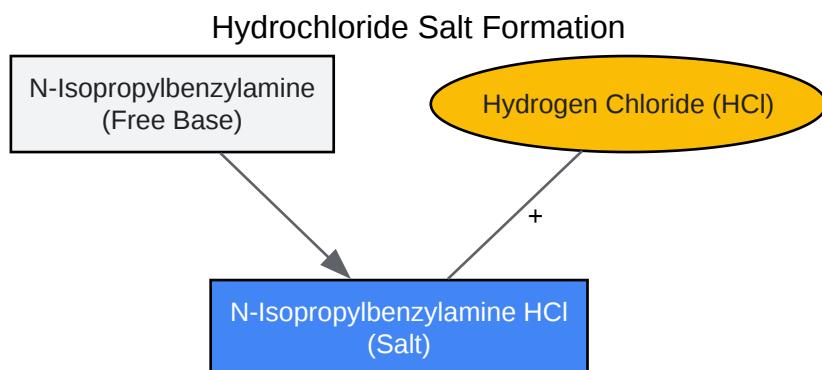
To prepare the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The salt typically precipitates out of the solution and can be collected by filtration and then dried. Recrystallization can be performed to achieve higher purity.[1]

4.3. Analytical Method for Identification


A modified liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method is effective for the simultaneous determination of methamphetamine and **N-Isopropylbenzylamine**.[1][11]

- Chromatography:


- Column: Agilent Poroshell 120 SB-C18 or similar.[[1](#)]
- Mobile Phase: Isocratic elution with an appropriate mixture of acetonitrile and water containing a modifier like formic acid.[[1](#)]
- Flow Rate: 0.40 mL/min.[[1](#)]
- Temperature: 40°C.[[1](#)]
- Mass Spectrometry:
 - Ionization: Electrospray Ionization (ESI), positive mode.[[11](#)]
 - Precursor Ion: m/z 150.1 for **N-Isopropylbenzylamine**.[[1](#)]
 - Product Ions: m/z 91.1 and 58.0 for **N-Isopropylbenzylamine**.[[1](#)][[11](#)]
 - This allows for differentiation from methamphetamine, which has product ions at m/z 119, 91, and 58.[[11](#)]


Mandatory Visualizations

Synthesis via Reductive Amination

Analytical Workflow for Identification

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]
- 2. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. netascientific.com [netascientific.com]
- 5. CN110849985A - Method for distinguishing methamphetamine from N-isopropylamine - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. N-Isopropylbenzylamine (hydrochloride) | CAS#:18354-85-3 | Chemsoc [chemsoc.com]
- 8. N-Isopropylbenzylamine | 102-97-6 [chemicalbook.com]
- 9. N-Isopropylbenzylamine(102-97-6) MS spectrum [chemicalbook.com]
- 10. Isopropylbenzylamine | C10H15N | CID 66024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. forendex.southernforensic.org [forendex.southernforensic.org]
- 13. N-Isopropylbenzylamine(102-97-6) 13C NMR spectrum [chemicalbook.com]

- 14. Method for synthesizing N-isopropylbenzylamine - Eureka | Patsnap
[eureka.patsnap.com]
- 15. bloomtechz.com [bloomtechz.com]
- 16. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook
[chemicalbook.com]
- 17. N-Isopropylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Isopropylbenzylamine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b094796#n-isopropylbenzylamine-hydrochloride-salt-properties\]](https://www.benchchem.com/product/b094796#n-isopropylbenzylamine-hydrochloride-salt-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com